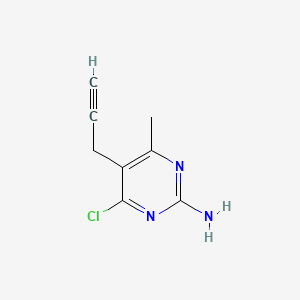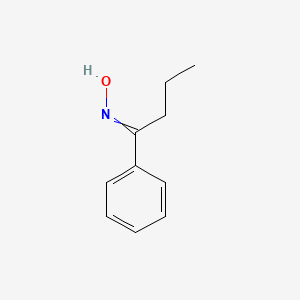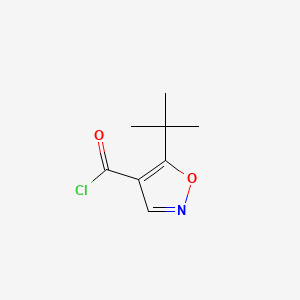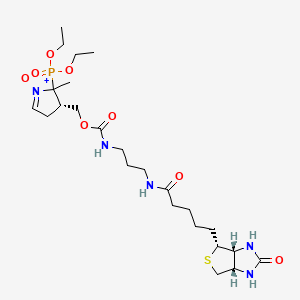
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine, also known as PCMPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. PCMPA is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in various neurological processes.
Biochemical and Physiological Effects
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. In addition, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is its selectivity for the mGluR5 receptor, which allows for precise modulation of neurotransmitter release. However, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been found to have off-target effects on other receptors, which can complicate its use in lab experiments. In addition, the synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be challenging and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine. One area of focus is the development of more potent and selective mGluR5 antagonists, which could have improved therapeutic potential for neurological disorders. Another area of research is the investigation of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the precise mechanisms underlying 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine's biochemical and physiological effects, which could provide insights into the development of novel therapeutics.
Synthesis Methods
The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine can be achieved through a multistep process starting from commercially available precursors. The first step involves the reaction of 2,4-dichloro-5-methylpyrimidine with propargylamine, followed by the addition of lithium diisopropylamide to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with chloroacetyl chloride to produce 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine.
Scientific Research Applications
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJSLGKMVRROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697139 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132938-37-5 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)

![N-cyclopropyl-8-[3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]octanamide](/img/structure/B592808.png)
![3-[9-(2-Carboxyethyl)-14-ethenyl-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,22-dodecaen-5-yl]propanoic acid](/img/structure/B592810.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-3-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B592813.png)